4-methyl-3-nitro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide
Overview
Description
4-methyl-3-nitro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including a nitro group, a methyl group, and a phenylcarbonyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzamide through an amide coupling reaction. The phenylcarbonyl-piperazine moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of the corresponding carboxylic acid derivative.
Scientific Research Applications
4-methyl-3-nitro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and phenylcarbonyl-piperazine groups on biological activity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylcarbonyl-piperazine moiety can interact with hydrophobic pockets in proteins, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitro-N-phenylbenzamide: Similar structure but lacks the phenylcarbonyl-piperazine moiety.
4-methyl-N-(4-methyl-2-nitrophenyl)benzamide: Similar structure with different substitution pattern.
N-(4-methylphenyl)-4-nitrobenzamide: Similar structure but lacks the piperazine moiety.
Uniqueness
4-methyl-3-nitro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide is unique due to the presence of the phenylcarbonyl-piperazine moiety, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-18-11-12-20(17-23(18)29(32)33)24(30)26-21-9-5-6-10-22(21)27-13-15-28(16-14-27)25(31)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMNVWHARLAHOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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